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molecular formula C11H14N2O B1623419 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline CAS No. 69876-88-6

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

Cat. No. B1623419
M. Wt: 190.24 g/mol
InChI Key: BKHAUEPGLXPTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242273

Procedure details

To a solution of 9.5 g. of N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide in 100 ml. of DME was added gaseous HCl such that all of the starting amide came out of solution. The solvent was removed and 30 ml. of thionyl chloride added. This solution was stirred for 2 days at 5° C. The excess thionyl chloride was removed. The amber liquid was then poured into 200 ml. of CH2Cl2 and neutralized with 20% NaOH with cooling. The solution was extracted with diethyl ether and the ether layer dried over MgSO4. The combined ether layer was filtered and concentrated to a solid; 5.75 g. This solid was preabsorbed on 25 g. of silica III and placed on 425 g. of silica (in a column). Elution with ether gave 3.7 g. of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.
Name
N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)([CH3:5])[CH2:3]O.Cl>COCCOC>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]2[O:15][CH2:3][C:2]([CH3:1])([CH3:5])[N:6]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C)NC(C1=CC=C(C=C1)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 2 days at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
of thionyl chloride added
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed
ADDITION
Type
ADDITION
Details
The amber liquid was then poured into 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of CH2Cl2 and neutralized with 20% NaOH with cooling
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The combined ether layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This solid was preabsorbed on 25 g
WASH
Type
WASH
Details
Elution with ether
CUSTOM
Type
CUSTOM
Details
gave 3.7 g
CUSTOM
Type
CUSTOM
Details
of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
NC1=CC=C(C=C1)C=1OCC(N1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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